![molecular formula C18H11F3N2S3 B2684244 2-(Methylsulfanyl)-4-{[3-(trifluoromethyl)phenyl]sulfanyl}[1]benzothieno[3,2-d]pyrimidine CAS No. 477872-84-7](/img/structure/B2684244.png)
2-(Methylsulfanyl)-4-{[3-(trifluoromethyl)phenyl]sulfanyl}[1]benzothieno[3,2-d]pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2-(Methylsulfanyl)-4-{[3-(trifluoromethyl)phenyl]sulfanyl}1benzothieno[3,2-d]pyrimidine” is a chemical compound with the molecular formula C18H11F3N2S3 . It is not intended for human or veterinary use and is typically used for research purposes .
Molecular Structure Analysis
The molecular structure of this compound consists of a benzothieno[3,2-d]pyrimidine core, with a methylsulfanyl group and a trifluoromethylphenylsulfanyl group attached . The exact structure can be found in databases like PubChem .Physical And Chemical Properties Analysis
This compound has a molecular weight of 408.48 . Other physical and chemical properties such as melting point, boiling point, and density are not provided in the search results. For detailed information, it is recommended to refer to databases like PubChem or other scientific resources.Applications De Recherche Scientifique
Transparent Aromatic Polyimides
- Research Focus: Transparent polyimides (PIs) with high refractive indices and small birefringences.
- Findings: Benzidine derivatives like 2,2′-Bis(thiophenyl)benzidine were synthesized and used for creating transparent PIs with good thermomechanical stability, showcasing potential in optical materials (Tapaswi et al., 2015).
Pyrimidine Sulphones and Sulphoxides
- Research Focus: Synthesis and reactivity of pyrimidine sulphones and sulphoxides.
- Findings: New sulphones and sulphoxides were prepared from thioethers, showing varying degrees of reactivity, which could influence the development of novel pyrimidine-based compounds (Brown & Ford, 1967).
Fluorescent Compounds Synthesis
- Research Focus: Synthesis of new fluorescent compounds based on benzo[4,5]thieno[3,2-d]pyrimidine.
- Findings: The synthesis of novel compounds showed strong solid-state fluorescence, suggesting applications in material science and photonics (Yokota et al., 2012).
Vibrational Spectroscopic Investigation
- Research Focus: Analysis of 2-[(4-chlorobenzyl)sulfanyl]-4-(2-methylpropyl)-6-(phenylsulfanyl)-pyrimidine-5-carbonitrile.
- Findings: The study provided insights into the molecule's structure, stability, and potential non-linear optical behavior, indicating its suitability in the field of materials chemistry and pharmaceuticals (Alzoman et al., 2015).
Antimicrobial Evaluation of Pyrazolopyrimidines
- Research Focus: Antimicrobial properties of novel pyrazolo[1,5-a]pyrimidine derivatives.
- Findings: Some derivatives displayed significant antimicrobial activity, surpassing that of reference drugs, indicating their potential in developing new antimicrobial agents (Alsaedi et al., 2019).
Inhibitors of Thymidylate Synthase
- Research Focus: Synthesis of pyrrolo[2,3-d]pyrimidines as inhibitors of thymidylate synthase.
- Findings: Novel compounds were synthesized with potential as antitumor and antibacterial agents, showing potency against human thymidylate synthase (Gangjee et al., 1996).
Helicobacter pylori Agents
- Research Focus: Development of anti-Helicobacter pylori agents.
- Findings: Novel carbamates were synthesized, showing potent and selective activity against H. pylori, suggesting their use in treating infections caused by this pathogen (Carcanague et al., 2002).
Spectroscopic and Molecular Docking Study
- Research Focus: Analysis of 2-Benzylsulfanyl-4-[(4-methylphenyl)-sulfanyl]-6-pentylpyrimidine-5-carbonitrile.
- Findings: The compound exhibited potential as a chemotherapeutic agent, with detailed insights into its molecular structure and reactivity (Haress et al., 2015).
Propriétés
IUPAC Name |
2-methylsulfanyl-4-[3-(trifluoromethyl)phenyl]sulfanyl-[1]benzothiolo[3,2-d]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11F3N2S3/c1-24-17-22-14-12-7-2-3-8-13(12)26-15(14)16(23-17)25-11-6-4-5-10(9-11)18(19,20)21/h2-9H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKZLMBRTHSMFEA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC2=C(C(=N1)SC3=CC=CC(=C3)C(F)(F)F)SC4=CC=CC=C42 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11F3N2S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Methylsulfanyl)-4-{[3-(trifluoromethyl)phenyl]sulfanyl}[1]benzothieno[3,2-d]pyrimidine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![9-(3-Chloro-2-methylphenyl)-1,7-dimethyl-3-[(E)-3-phenylprop-2-enyl]-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2684164.png)
![Acetamide, N-(4-acetylphenyl)-2-(5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-ylsulfanyl)-](/img/structure/B2684165.png)
![Methyl 2-[[2-[3-[(4-methoxyphenyl)methyl]-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanylacetyl]amino]benzoate](/img/structure/B2684169.png)
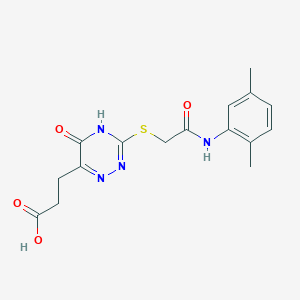
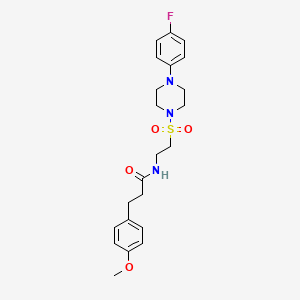
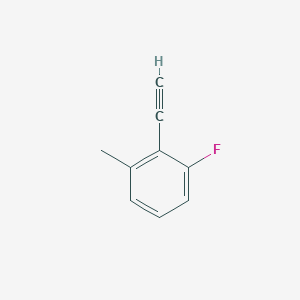
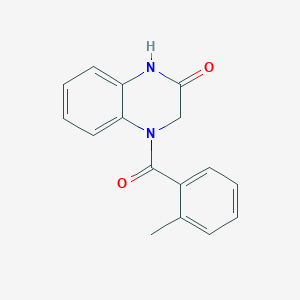

![N-[1-(2-furoyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2-(4-methoxyphenoxy)acetamide](/img/structure/B2684177.png)
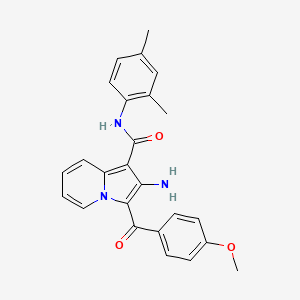
![1-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)-4-((1-methyl-1H-imidazol-2-yl)sulfonyl)piperidine](/img/structure/B2684180.png)
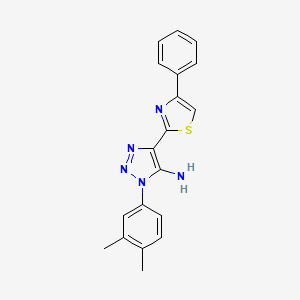
![N-[4-(4-Methyl-1,3-thiazol-2-yl)oxan-4-yl]but-2-ynamide](/img/structure/B2684184.png)